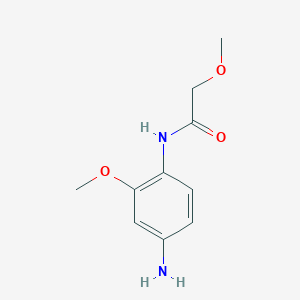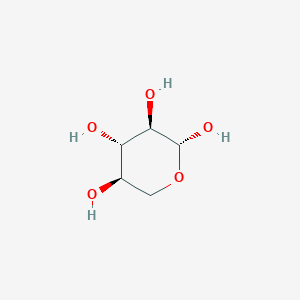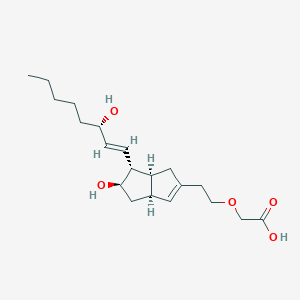
3-Oxaisocarbacyclin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxaisocarbacyclin is a synthetic compound that belongs to the prostacyclin family. It has been widely studied for its potential therapeutic applications, particularly in the field of cardiovascular diseases. 3-Oxaisocarbacyclin is a potent vasodilator and platelet aggregation inhibitor, which makes it an attractive candidate for the treatment of various conditions such as hypertension, thrombosis, and atherosclerosis.
Mecanismo De Acción
The mechanism of action of 3-Oxaisocarbacyclin is complex and involves multiple pathways. One of its primary mechanisms of action is the activation of the prostacyclin receptor, which leads to the production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the relaxation of smooth muscle cells and the inhibition of platelet aggregation. 3-Oxaisocarbacyclin also has anti-inflammatory and anti-oxidant properties, which further contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Oxaisocarbacyclin are diverse and depend on the specific condition being treated. In general, 3-Oxaisocarbacyclin has been shown to have potent vasodilatory and platelet aggregation inhibitory effects. It also has anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of other conditions such as diabetes and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Oxaisocarbacyclin is its potent vasodilatory and platelet aggregation inhibitory effects, which make it an attractive candidate for the treatment of various cardiovascular diseases. However, the synthesis of 3-Oxaisocarbacyclin is a complex process that requires specialized knowledge and expertise. Additionally, the effects of 3-Oxaisocarbacyclin may vary depending on the specific condition being treated, which makes it challenging to develop a one-size-fits-all treatment approach.
Direcciones Futuras
There are several future directions for the study of 3-Oxaisocarbacyclin. One area of research is the development of novel synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential therapeutic applications of 3-Oxaisocarbacyclin in other conditions such as diabetes and cancer. Additionally, further research is needed to elucidate the specific mechanisms of action of 3-Oxaisocarbacyclin and to identify potential drug targets for its use in the treatment of various conditions.
Métodos De Síntesis
The synthesis of 3-Oxaisocarbacyclin is a complex process that involves several steps. The first step involves the preparation of the starting material, which is a derivative of prostaglandin E1. This derivative is then subjected to a series of chemical reactions, including cyclization, reduction, and oxidation, to yield the final product. The synthesis of 3-Oxaisocarbacyclin is a challenging process that requires specialized knowledge and expertise.
Aplicaciones Científicas De Investigación
3-Oxaisocarbacyclin has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its efficacy in the treatment of various cardiovascular diseases, including hypertension, thrombosis, and atherosclerosis. 3-Oxaisocarbacyclin has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of other conditions such as diabetes and cancer.
Propiedades
Número CAS |
106402-09-9 |
|---|---|
Nombre del producto |
3-Oxaisocarbacyclin |
Fórmula molecular |
C20H32O5 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-[2-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]ethoxy]acetic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-4-5-16(21)6-7-17-18-11-14(8-9-25-13-20(23)24)10-15(18)12-19(17)22/h6-7,10,15-19,21-22H,2-5,8-9,11-13H2,1H3,(H,23,24)/b7-6+/t15-,16-,17+,18-,19+/m0/s1 |
Clave InChI |
OXEROCNJZXXLDX-BJNWZJAMSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCOCC(=O)O)O)O |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCOCC(=O)O)O)O |
SMILES canónico |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCOCC(=O)O)O)O |
Sinónimos |
3-oxa-9(O)-methano-delta(6(9alpha))-prostaglandin I1 3-oxa-9(O)-methano-delta(6,9)prostaglandin I(1) 3-oxaisocarbacyclin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



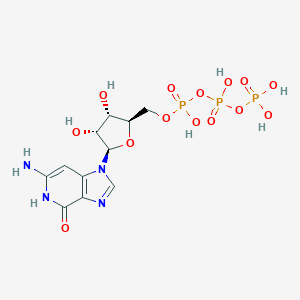
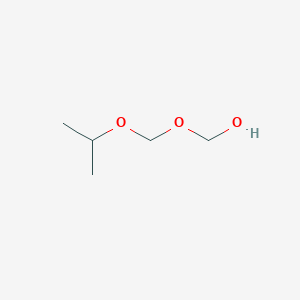
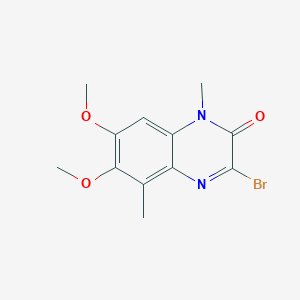
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
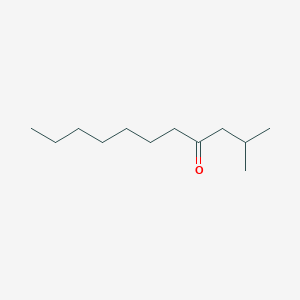
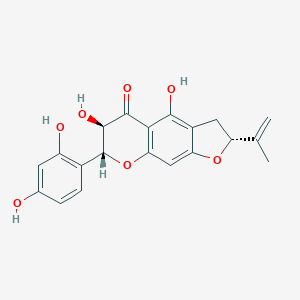
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
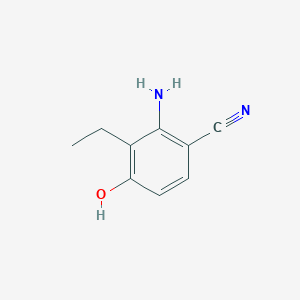
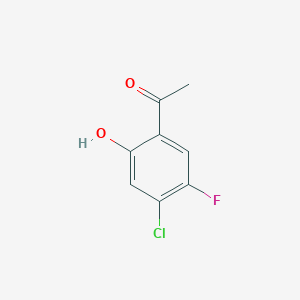
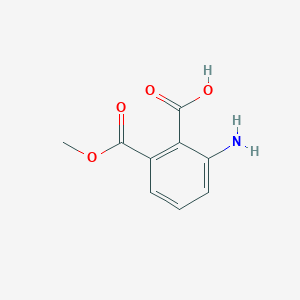
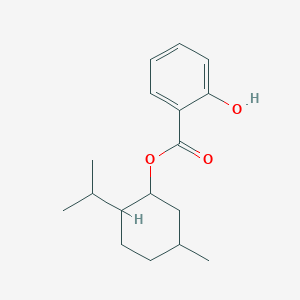
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
